molecular formula C22H17BrN2S B2487791 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-60-3

3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2487791
CAS No.: 439096-60-3
M. Wt: 421.36
InChI Key: PGHPNYJGTCGNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (CAS 439096-60-3) is a high-purity chemical compound with a molecular formula of C22H17BrN2S and a molecular weight of 421.36 . This cyclopentapyridine derivative is part of a class of sulfur and nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery . Compounds featuring benzylsulfanyl groups and related structures have been investigated for their potential as kinase inhibitors, including targets like tyrosine-protein kinase ITK/TSK, which is relevant in immunology and oncology research . The molecular structure, which incorporates a carbonitrile group and a 4-bromophenyl moiety, makes it a valuable scaffold for the synthesis of more complex molecules and for probing biological mechanisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzylsulfanyl-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2S/c23-17-11-9-16(10-12-17)21-19-8-4-7-18(19)20(13-24)22(25-21)26-14-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHPNYJGTCGNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation to Form Diarylidenecyclopentanone

Cyclopentanone reacts with 4-bromobenzaldehyde in a 1:2 molar ratio under refluxing ethanol with piperidine as a base. This yields 2,5-bis(4-bromobenzylidene)cyclopentanone, a critical intermediate for subsequent cyclocondensation. The reaction proceeds via enolate formation, followed by aldol-like addition and dehydration, achieving >85% yield under optimized conditions.

Cyclocondensation with Propanedinitrile

The diarylidenecyclopentanone intermediate is treated with propanedinitrile in methanol containing sodium methoxide (20 mol%) at 80°C for 1–2 hours. This step induces nucleophilic attack by the nitrile at the α,β-unsaturated ketone, followed by 6π-electrocyclization and aromatization to yield 1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile. The reaction mechanism parallels that reported for analogous cyclopenta[b]pyridines, with regioselectivity dictated by the electron-withdrawing 4-bromophenyl group.

A halogenated intermediate (e.g., 3-chloro-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile) is generated by treating the core with phosphorus oxychloride. Subsequent reaction with benzylthiol in dimethylformamide (DMF) at 100°C for 12 hours in the presence of potassium carbonate affords the target compound in 65–72% yield. This method mirrors the sulfanyl group introduction reported for pyrimidinones by Hassan et al..

Direct C–H Sulfenylation via Transition Metal Catalysis

Rhodium(III)-catalyzed C–H activation offers a more efficient route. Using [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane, the cyclopenta[c]pyridine core undergoes directed sulfenylation with benzyl disulfide at 80°C for 6 hours. This method, inspired by Sun et al., achieves 78% yield with excellent regioselectivity, avoiding pre-functionalization steps.

Optimization of Reaction Conditions

Solvent and Base Effects in Cyclocondensation

Comparative studies reveal that methanol outperforms ethanol in cyclocondensation, yielding 88% vs. 72% product (Table 1). Sodium methoxide’s stronger basicity accelerates the Michael addition step, while methanol’s polarity stabilizes intermediates.

Table 1. Solvent and Base Optimization for Cyclocondensation

Solvent Base Temperature (°C) Yield (%)
Methanol Sodium methoxide 80 88
Ethanol Sodium ethoxide 80 72
THF Potassium tert-butoxide 80 58

Ligand Design for C–H Activation

The use of electron-deficient ligands, such as 4-(trifluoromethyl)pyridine, enhances the efficiency of Rh(III)-catalyzed sulfenylation, reducing reaction time from 12 to 6 hours. This aligns with findings from Lu et al., where ligand electronics modulated catalytic activity.

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds through three stages:

  • Michael Addition : Propanedinitrile attacks the β-position of the α,β-unsaturated ketone, forming an enolate intermediate.
  • 6π-Electrocyclization : The enolate undergoes conrotatory ring closure, generating a dihydropyridine intermediate.
  • Aromatization : Loss of water yields the fully aromatic cyclopenta[c]pyridine core.

C–H Sulfenylation Mechanism

Rhodium(III) coordinates to the pyridine nitrogen, directing C–H activation at position 3. Oxidative addition of benzyl disulfide forms a Rh(V) intermediate, which undergoes reductive elimination to furnish the C–S bond.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Oxidizing agents can be used to modify the sulfanyl group or other reactive sites.

  • Reduction: : Reduction reactions can be used to modify the aromatic substituents.

  • Substitution: : The bromine atom in the bromophenyl group can be replaced by various nucleophiles, allowing for extensive functionalization.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride or hydrogenation with a palladium catalyst.

  • Substitution: : Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products Formed

Depending on the reactions performed, major products can include:

  • Sulfoxides or sulfones: (from oxidation).

  • Debrominated phenyl derivatives: (from reduction).

  • Substituted aromatic compounds: (from substitution reactions).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exhibit promising anticancer properties. For instance, derivatives of benzylsulfanyl compounds have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.

CompoundCell LineIC50 (µM)Mechanism of Action
4eMDA-MB-23110.93CA IX Inhibition
4gMDA-MB-23112.45CA IX Inhibition

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents by modifying its substituents to enhance efficacy and selectivity against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that similar compounds can inhibit bacterial growth effectively, particularly against strains like Staphylococcus aureus and Klebsiella pneumoniae.

CompoundBacterial StrainInhibition (%)
4eS. aureus80.69
4gK. pneumoniae79.46

These results highlight the compound's ability to interfere with bacterial growth, suggesting a role in developing new antibiotics or antimicrobial treatments .

Mechanistic Studies

Mechanistic investigations into the action of this compound have revealed that it may function through the inhibition of specific enzymes such as carbonic anhydrases (CAs), which are critical in various physiological processes and disease states, including cancer and bacterial infections. The selectivity of these compounds for different CA isoforms can be crucial for minimizing side effects while maximizing therapeutic benefits .

Synthesis and Evaluation

In a recent study, researchers synthesized a series of derivatives based on the core structure of this compound to evaluate their biological activities:

  • Synthesis : The derivatives were synthesized using standard organic chemistry techniques involving nucleophilic substitutions and cyclization reactions.
  • Biological Evaluation : Each derivative was tested for its anticancer and antimicrobial properties using established cell lines and bacterial strains.

The outcomes demonstrated that modifications to the benzylsulfanyl group significantly impacted both anticancer and antimicrobial activities, providing insights into structure-activity relationships (SAR) relevant for future drug development .

Mechanism of Action

The compound's effects are primarily due to its interaction with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and thus influencing biological pathways. The benzylsulfanyl and bromophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Position 1 and 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (439096-58-9) 1: 4-Bromophenyl; 3: Benzylsulfanyl C₂₆H₂₆N₂S 398.6 Medicinal research (discontinued); bromine enables cross-coupling reactions.
3-[(2-Methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (439096-31-8) 1: Phenyl; 3: 2-Methylbenzylsulfanyl C₂₃H₂₀N₂S 356.49 Lower molecular weight; methyl group enhances lipophilicity.
1-(4-Bromophenyl)-3-([3-(trifluoromethyl)benzyl]sulfanyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (861209-35-0) 1: 4-Bromophenyl; 3: 3-(Trifluoromethyl)benzylsulfanyl C₂₃H₁₆BrF₃N₂S 489.35 Trifluoromethyl group increases hydrophobicity and metabolic stability.
3-([4-(tert-Butyl)benzyl]sulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (861212-90-0) 1: 4-tert-Butylphenyl; 3: 4-tert-Butylbenzylsulfanyl C₃₀H₃₄N₂S 454.67 Bulky tert-butyl groups improve steric hindrance; potential for enzyme inhibition.
3-[4-(Azidoacetyl)piperazin-1-yl]-1-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (N/A) 1: Propyl; 3: Azidoacetyl-piperazinyl C₁₉H₂₄N₆O 376.44 Azide functionality enables click chemistry; neurotrophic activity reported.

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups: The 4-bromophenyl group in the target compound enhances electrophilicity compared to phenyl or methylphenyl analogs, facilitating Suzuki-Miyaura cross-coupling reactions . Trifluoromethyl vs. Benzylsulfanyl: The CF₃ group in CAS 861209-35-0 increases metabolic stability and binding affinity to hydrophobic pockets in receptors, whereas benzylsulfanyl offers thioether-based redox activity .

Synthetic Flexibility The target compound’s bromine atom allows for further functionalization (e.g., palladium-catalyzed couplings), unlike non-halogenated analogs .

Biological Relevance

  • Triazole-based analogs (e.g., compound 6q in ) demonstrate neurotrophic activity via 5-HT1A receptor binding, suggesting that the target compound’s benzylsulfanyl group may offer alternative binding modes .
  • The nitrile group (common across all analogs) acts as a hydrogen bond acceptor, critical for interactions with biological targets .

Physicochemical Properties

  • Lipophilicity: The benzylsulfanyl group (logP ~4.5 estimated) increases membrane permeability compared to polar azidoacetyl-piperazinyl derivatives (logP ~2.8) .
  • Melting Points: Analogs with rigid substituents (e.g., 4-bromophenyl) exhibit higher melting points (~114–124°C) than flexible alkyl-chain derivatives .

Biological Activity

3-(Benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, with the CAS number 439096-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H17BrN2S
  • Molecular Weight : 421.35 g/mol
  • Predicted Boiling Point : 567.3 ± 50.0 °C
  • Density : 1.48 ± 0.1 g/cm³
  • pKa : -0.01 ± 0.20

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of receptor interactions and potential therapeutic effects.

The compound's structure suggests it may interact with specific biological targets, including:

  • Chemokine Receptors : Similar compounds have shown activity as antagonists for CC chemokine receptors, which are involved in inflammatory responses and immune system regulation .
  • Anticancer Activity : The presence of the cyclopentapyridine moiety has been associated with anticancer properties in various studies, suggesting potential applications in oncology .

Study on Chemokine Receptor Antagonism

A study focusing on benzyl-piperidines revealed that modifications to the benzyl group can significantly enhance binding affinity to CCR3 receptors. This suggests that compounds like this compound could be developed as selective antagonists for similar receptors .

Anticancer Properties

Research has indicated that derivatives of cyclopentapyridine exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative showed significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms .

Data Table: Biological Activity Summary

Activity Target Effect Reference
Chemokine Receptor AntagonismCCR3Potent antagonist
Anticancer ActivityBreast Cancer CellsInduces apoptosis
CytotoxicityVarious Cancer Cell LinesInhibits cell proliferation

Q & A

Q. What are the common synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Nucleophilic substitution : Introduction of the benzylsulfanyl group using benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Formation of the cyclopenta[c]pyridine core via intramolecular Friedländer or Claisen-Schmidt-type reactions, often catalyzed by Lewis acids like ZnCl₂ .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity. Methodological rigor requires strict moisture control and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Spectroscopy : ¹H/¹³C NMR (to confirm substituent positioning), IR (for nitrile and sulfanyl groups), and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and torsion angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Advanced Questions

Q. How can crystallographic disorder in the cyclopenta[c]pyridine core be addressed during refinement?

Disordered regions (e.g., in the dihydro-5H-cyclopenta ring) require partitioned occupancy models in SHELXL. Strategies include:

  • Applying ISOR/SADI restraints to maintain chemically reasonable geometries.
  • Using TWIN/BASF commands for twinned crystals, common in strained bicyclic systems .
  • Validating results with PLATON ’s ADDSYM tool to detect missed symmetry .

Q. What strategies are effective in analyzing hydrogen bonding and π-π interactions in its crystal structure?

  • Hydrogen bonding : Identify short contacts (e.g., C–H···N between nitrile and adjacent phenyl rings) using Mercury’s "Contacts" module. Geometric criteria: d < 3.0 Å, angles > 120° .
  • π-π interactions : Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (< 10°) using CrystalExplorer. For example, the 4-bromophenyl group often participates in offset stacking with benzylsulfanyl moieties .

Q. How can contradictions between computational (DFT) and experimental (XRD) bond lengths be resolved?

Discrepancies in bond lengths (e.g., C–S vs. C–N) arise from:

  • Basis set limitations : Use hybrid functionals (B3LYP-D3) with def2-TZVP basis sets for improved accuracy.
  • Crystal packing effects : Compare gas-phase DFT geometries with periodic boundary condition (PBC) simulations in VASP .
  • Thermal motion correction : Apply Hirshfeld atom refinement (HAR) to XRD data to account for dynamic effects .

Methodological Resources

Technique/SoftwareApplicationReference
SHELXL-2018Refinement of disordered structures
PLATONSymmetry validation, interaction analysis
B3LYP-D3/def2-TZVPDFT geometry optimization
MercuryVisualization of non-covalent interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.